molecular formula C17H15F2N3O3S B14182918 1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-

Cat. No.: B14182918
M. Wt: 379.4 g/mol
InChI Key: FSJRFHUGRSKOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, an azetidinyl group, and a difluoromethoxyphenylsulfonyl moiety. Its intricate molecular architecture makes it a subject of study for various synthetic and application-based research.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the azetidinyl group and the difluoromethoxyphenylsulfonyl moiety. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and base catalysts. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidinyl group, using reagents like sodium hydride or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions, particularly at the double bonds in the pyrrolo[2,3-b]pyridine core.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of a particular enzyme involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, 1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but differ in the substituents attached to it.

    Azetidinyl-containing compounds: These compounds contain the azetidinyl group but may have different core structures.

    Difluoromethoxyphenylsulfonyl derivatives: These compounds have the difluoromethoxyphenylsulfonyl moiety but differ in the rest of the molecular structure.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]- lies in its specific combination of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15F2N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

5-(azetidin-3-yl)-1-[3-(difluoromethoxy)phenyl]sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H15F2N3O3S/c18-17(19)25-14-2-1-3-15(7-14)26(23,24)22-5-4-11-6-12(10-21-16(11)22)13-8-20-9-13/h1-7,10,13,17,20H,8-9H2

InChI Key

FSJRFHUGRSKOGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC(=C4)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.